molecular formula C12H15NO B2780622 1-Benzyl-5-methylpyrrolidin-2-one CAS No. 91640-09-4

1-Benzyl-5-methylpyrrolidin-2-one

Cat. No.: B2780622
CAS No.: 91640-09-4
M. Wt: 189.258
InChI Key: DGLZRVVVADDTMJ-UHFFFAOYSA-N
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Description

1-Benzyl-5-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol It is a derivative of pyrrolidinone, characterized by the presence of a benzyl group and a methyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reductive amination of levulinic acid or its esters . This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Benzyl-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-Benzyl-5-methylpyrrolidin-2-one (BMMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidinone ring with a benzyl group at the 1-position and a methyl group at the 5-position. Its chemical formula is C12H15NOC_{12}H_{15}NO, indicating the presence of one nitrogen atom within a five-membered ring structure.

The biological activity of BMMP primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor , affecting various biochemical pathways. The binding affinity is influenced by the structural characteristics of the compound, particularly the benzyl and methyl groups, which contribute to its specificity and potency in inhibiting target enzymes .

Enzyme Inhibition

BMMP has been studied for its potential as an enzyme inhibitor, particularly against neuronal nitric oxide synthase (nNOS). Inhibition of nNOS is significant due to its implications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Selective inhibition can provide therapeutic benefits without affecting other nitric oxide synthase isoforms, which are crucial for normal physiological functions .

Antimicrobial Properties

Preliminary studies suggest that BMMP exhibits antimicrobial activity, making it a candidate for further research in developing antimicrobial agents. Its unique structure allows it to interact with bacterial enzymes, potentially disrupting their function .

Case Studies

Several studies have investigated the biological activity of BMMP:

  • Neuronal Protection : A study demonstrated that BMMP could protect neuronal cells from oxidative stress by inhibiting nNOS, leading to reduced nitric oxide production and subsequent neuroprotection in models of cerebral ischemia .
  • Antimicrobial Efficacy : In vitro assays revealed that BMMP showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Enzyme InhibitionNeuronal Nitric Oxide Synthase (nNOS)Protective effect against neurodegeneration
Antimicrobial ActivityVarious Bacterial StrainsSignificant antibacterial effects

Research Findings

Recent findings on BMMP indicate its versatility as an intermediate in organic synthesis while also showcasing promising biological activities:

  • Synthetic Applications : BMMP serves as an intermediate for synthesizing more complex organic molecules, which can be useful in drug development and chemical research .
  • Therapeutic Potential : The compound's ability to modulate enzyme activity positions it as a candidate for therapeutic applications in various diseases, particularly those involving oxidative stress and inflammation .

Properties

IUPAC Name

1-benzyl-5-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLZRVVVADDTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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